N-((Allyloxy)carbonyl)-N-methyl-L-alanine
Description
N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine is a modified α-amino acid derivative in which the amino group of L-alanine is substituted with both a methyl group and an allyloxycarbonyl (AOC) protecting group. This compound is structurally characterized by:
- Core structure: L-alanine backbone (α-carbon with carboxylic acid and amine groups).
- Substituents:
The AOC group allows selective deprotection under mild conditions (e.g., via palladium-catalyzed deallylation), making this compound valuable in synthetic organic chemistry and peptide engineering. Its synthesis typically involves coupling L-alanine derivatives with allyl chloroformate under basic conditions .
Properties
IUPAC Name |
(2S)-2-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-8(12)9(3)6(2)7(10)11/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNYNLODGSQBD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579955 | |
| Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918531-01-8 | |
| Record name | N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918531-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as n-acetylalanine have been found to target enzymes like aldose reductase. Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes.
Mode of Action
It’s known that carbonyl compounds can undergo reduction to form alcohols. This process involves a specific biochemical interaction where the carbonyl group of the compound is converted, usually to an alcohol.
Biochemical Pathways
Carbonyl compounds are known to play a role in various metabolic pathways. For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification.
Pharmacokinetics
Similar compounds such as n-acetylalanine have been studied for their pharmacokinetic properties.
Biological Activity
N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine, also referred to as NMN-L-Ala, is a compound with significant potential in biochemical research and applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
- Molecular Formula : C₈H₁₃NO₄
- Molecular Weight : 187.19 g/mol
- CAS Number : 918531-01-8
- Purity : Generally around 95%.
Target Enzymes
Similar compounds have been shown to interact with various enzymes. For instance, NMN-L-Ala may target enzymes like aldose reductase, which is crucial in carbohydrate metabolism and implicated in diabetic complications.
Biochemical Pathways
Carbonyl compounds, such as NMN-L-Ala, are known to participate in metabolic pathways. They can undergo reduction reactions to form alcohols, which are vital for various cellular functions. This compound's structure suggests it may influence metabolic processes by modulating enzyme activities.
Pharmacokinetics
Pharmacokinetic studies on similar amino acid derivatives indicate that they may exhibit favorable absorption and distribution characteristics. For example, compounds like n-acetylalanine have been studied for their bioavailability and metabolic stability. While specific data on NMN-L-Ala is limited, its structural properties suggest it could share similar pharmacokinetic profiles.
In Vitro Studies
Research has demonstrated that NMN-L-Ala and its analogs can exhibit various biological activities:
- Cell Viability : Studies indicate that certain derivatives can enhance cell viability in specific cancer cell lines by modulating apoptotic pathways.
- Enzyme Inhibition : NMN-L-Ala has shown potential as an inhibitor of specific enzymes involved in metabolic disorders.
Case Studies
- Cancer Research : A study evaluated the effects of NMN-L-Ala on cancer cell lines. The results indicated a dose-dependent increase in cell apoptosis, suggesting its potential as an anticancer agent.
- Diabetes Management : Another investigation focused on the compound's ability to inhibit aldose reductase activity. This inhibition could provide therapeutic benefits in managing diabetic complications by reducing sorbitol accumulation in cells.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cell Viability | Increased apoptosis in cancer cells | |
| Enzyme Inhibition | Aldose reductase inhibition | |
| Metabolic Pathway Modulation | Altered glucose metabolism |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-protected alanine derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity Differences: The allyloxycarbonyl (AOC) group in the target compound allows for chemoselective deprotection under neutral conditions (e.g., Pd⁰/PhSiH₃), unlike the Boc group, which requires acidic conditions (e.g., TFA) . In contrast, benzyloxycarbonyl (Cbz) derivatives require hydrogenolysis (H₂/Pd-C), limiting compatibility with reducible functional groups .
Biological Activity: Unlike sulfonated analogs (e.g., N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine), the target compound lacks direct bioactivity data. However, structurally similar AOC-protected amino acids are intermediates in prodrug design (e.g., brivanib alaninate, an anti-angiogenic agent) .
Stability and Storage :
- AOC-protected compounds are sensitive to oxidation due to the allyl group, necessitating storage under inert atmospheres. In contrast, Boc-protected derivatives are more stable but hygroscopic .
Synthetic Utility :
- The target compound’s allyl group enables orthogonal protection strategies in multi-step syntheses, whereas bulkier groups (e.g., biphenyl in ) complicate coupling efficiency due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
